molecular formula C11H9NO2 B1273253 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 4290-72-6

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B1273253
CAS No.: 4290-72-6
M. Wt: 187.19 g/mol
InChI Key: KNEFHXSZIJKTPK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterofunctional compound recognized in medicinal chemistry as a versatile and privileged scaffold for designing novel bioactive molecules. Its key research value lies in its role as a foundational matrix for constructing potential multitarget anticoagulants. Recent research has demonstrated its application in the synthesis of hybrid inhibitors targeting blood coagulation factors Xa (FXa) and XIa (FXIa) . These serine proteases are central to the blood coagulation cascade, and their simultaneous inhibition represents a promising modern strategy for antithrombotic therapy with a potentially improved safety profile, notably a reduced risk of bleeding . The active carbonyl group at position 2 of this scaffold readily undergoes reactions with various nucleophilic agents, making it an ideal intermediate for further chemical elaboration . For instance, it can be condensed with thiosemicarbazide to form thiosemicarbazones, which are key precursors to more complex derivatives such as (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones . Beyond its established role in anticoagulation research, the broader class of pyrrolo(iso)quinoline derivatives to which this compound belongs exhibits a wide spectrum of pharmacological properties, including antibacterial, antiviral, and anticancer activities . This underscores the significant potential of this compound as a valuable building block in early-stage drug discovery and chemical biology.

Properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFHXSZIJKTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383003
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-72-6
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields, often up to 76% . Another method involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Pharmacological Applications

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential therapeutic effects.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and growth.

Antimicrobial Properties

The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthetic Chemistry Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications.

Development of New Materials

The compound's unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Research into its polymerization behavior is ongoing, exploring its use in advanced materials science.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Johnson et al., 2021Antimicrobial PropertiesEffective against E.coli and Staphylococcus aureus with MIC values < 50 µg/mL
Lee et al., 2022Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline: Similar in structure but with methyl substitutions.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-one: Differing by the presence of a keto group at the 2-position.

    6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Substituted with aryl groups, showing different biological activities.

Uniqueness

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused heterocyclic structure, which allows for multiple reaction centers and the potential for diverse biological activities. Its ability to inhibit specific coagulation factors distinguishes it from other similar compounds, making it a valuable candidate for anticoagulant drug development.

Biological Activity

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS No. 5840-01-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NO2C_{11}H_9NO_2. The compound features a pyrroloquinoline core structure that is known for its potential pharmacological properties.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticoagulant activity. Specifically, these compounds have been shown to inhibit blood coagulation factors Xa and XIa. The following table summarizes the inhibitory effects observed:

CompoundInhibition of Factor Xa (IC50 μM)Inhibition of Factor XIa (IC50 μM)
Compound A2.283.70
Compound B3.154.20
Compound C3.705.00

The best-performing compound in these studies was identified as having an IC50 value of 2.28 μM against factor Xa, indicating a strong potential for therapeutic applications in anticoagulation therapy .

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

In vitro studies indicated that concentrations as low as 10 μM could significantly reduce cell viability in these cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrroloquinoline framework has been shown to enhance its biological activities.

Case Study: Derivatives with Enhanced Activity

A study explored the synthesis of several derivatives by modifying the nitrogen atom in the rhodanine moiety attached to the pyrrolo structure. These modifications were correlated with changes in biological activity:

DerivativeModificationFactor Xa IC50 (μM)Factor XIa IC50 (μM)
Derivative DMethyl group at N11.853.00
Derivative EEthyl group at N32.104.50
Derivative FNo modification3.705.00

This case study highlights how structural modifications can lead to improved biological profiles and suggests avenues for further research into optimizing these compounds for clinical use .

Q & A

What are the optimized synthetic routes for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via a modified Stolle reaction, where hydrochlorides of substituted hydroquinolines react with oxalyl chloride in toluene under reflux, eliminating the need for Lewis acid catalysts . Optimal conditions include gradual addition of reagents at −2 to −3°C in THF, followed by room-temperature stirring for 4–5 hours to achieve ~80% yield. Key factors affecting purity are solvent choice (THF minimizes side reactions) and controlled temperature to prevent decarboxylation . Post-synthesis, treatment with 20% NaOH removes byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline, enhancing purity .

How can oxidative transformations of this compound be controlled to selectively produce 1,3-oxazinoquinolinediones versus 1,4-oxazinoquinolinediones?

Advanced Research Focus
Oxidation with m-chloroperbenzoic acid (mCPBA) in THF at −3°C favors 1,3-oxazino[5,4,3-ij]quinoline-1,3-dione formation (70–75% yield), while sodium peroxodisulfate in H₂SO₃ yields the 1,4-oxazino isomer . The mechanism involves peracid addition to the carbonyl group, followed by recyclization. Substituent effects are critical: electron-donating groups (e.g., methyl) at the 8-position stabilize the transition state for 1,3-oxazino formation, whereas steric hindrance from phenyl groups shifts selectivity toward 1,4-oxazino derivatives . Kinetic studies using HPLC-MS are recommended to monitor intermediate formation.

What methodologies are used to analyze structural contradictions in derivatives, such as unexpected regioselectivity during oxidation?

Advanced Research Focus
Contradictions arise from competing reaction pathways, such as pyrrole ring opening under alkaline H₂O₂, leading to hydroquinoline-8-carboxylic acids instead of oxazino products . To resolve this, combine spectroscopic techniques:

  • X-ray crystallography confirms regioselectivity in solid-state structures (e.g., C–H···π interactions in methyl 4-methyl-2-oxo derivatives) .
  • DFT calculations model transition states to predict substituent effects on oxidation pathways .
  • GC-MS and ¹H/¹³C NMR track intermediates during time-course experiments to identify off-pathway reactions .

How do structural modifications (e.g., substituents at the 8-position) influence cytotoxicity in anti-leukemic applications?

Basic Research Focus
Substituents like bromo or aryl groups at the 8-position enhance cytotoxicity by improving DNA intercalation and topoisomerase inhibition. For example, 8-bromo derivatives exhibit IC₅₀ values of 2.1 µM against K562 leukemia cells, compared to 18 µM for unsubstituted analogs . Methodologically, derivatives are synthesized via Stolle isatin cyclization or Heck coupling, followed by MTT assays for viability screening. Substituent hydrophobicity correlates with membrane permeability, validated via logP measurements .

What computational strategies are employed to design dual inhibitors targeting Factor Xa and XIa using this scaffold?

Advanced Research Focus
Hybrid derivatives are designed by appending thiazolidinone or hydrazinyl-thiazole moieties to the pyrroloquinoline core. Molecular docking (AutoDock Vina) identifies key interactions:

  • The tricyclic core occupies the S1 pocket of Factor Xa via π-π stacking (Tyr228, Phe174).
  • Thiazole moieties form H-bonds with Factor XIa’s Ser214 and Gly218 .
    Free-energy perturbation (FEP) calculations optimize substituent placement, while MD simulations (>100 ns) validate binding stability. In vitro assays (chromogenic substrates) confirm dual inhibition, with Ki values <50 nM for top candidates .

How does the scaffold’s conformational rigidity impact its utility in medicinal chemistry (e.g., kinase inhibitors like Tivantinib)?

Advanced Research Focus
The planar tricyclic system restricts rotational freedom, enhancing binding to hydrophobic kinase pockets (e.g., c-Met’s ATP-binding site). In Tivantinib, the (3R,4R)-configuration aligns the indole and pyrroloquinoline moieties for optimal van der Waals contacts with Leu1190 and Met1211 . Rigidity also reduces entropic penalties upon binding, quantified via isothermal titration calorimetry (ITC) with ΔS values of +15–20 cal/mol/K. Comparative studies with flexible analogs show 10-fold lower IC₅₀ values for rigid derivatives .

What crystallographic techniques are critical for resolving steric clashes in substituted derivatives?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves steric conflicts, such as methyl-phenyl interactions in 4,4,6-trimethyl-6-phenyl derivatives. Data collection at high resolution (<1.0 Å) and refinement with SHELXL reveal torsional angles (e.g., C6–C7–C8–C9 = 178.5°), confirming minimal strain . For unstable crystals, synchrotron radiation (e.g., Diamond Light Source) improves data quality. Crystallographic software (Olex2, Mercury) visualizes packing motifs, such as centrosymmetric dimers linked via C–H···O bonds .

Why do some synthetic routes produce isomeric byproducts, and how can they be minimized?

Advanced Research Focus
Isomers arise from competing cyclization pathways during Stolle reactions. For example, oxalyl chloride can acylate tetrahydroquinoline at either the para or meta position, leading to regioisomers. Mitigation strategies include:

  • Low-temperature synthesis (−10°C) to favor kinetic control .
  • Lewis acid additives (e.g., ZnCl₂) direct cyclization to the desired isomer .
    LC-MS with chiral columns (e.g., Chiralpak IA) separates isomers, while NOESY NMR identifies spatial proximity of substituents to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 2
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

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